N-2-biphenylylcyclohexanecarboxamide

Descripción

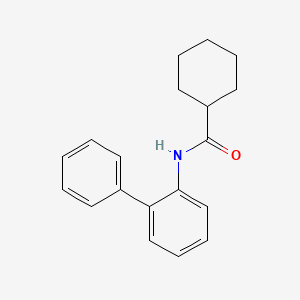

N-2-biphenylylcyclohexanecarboxamide is a cyclohexanecarboxamide derivative characterized by a biphenylyl substituent attached to the nitrogen atom of the carboxamide group. Structurally, it combines a cyclohexane ring with a carboxamide moiety (CONH) and a biphenyl aromatic system.

Propiedades

IUPAC Name |

N-(2-phenylphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIWGOASRVMEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Table 1: Key Structural and Molecular Properties

*Estimated based on structural similarity.

Key Observations:

Aromatic Substituents: The biphenylyl group in this compound introduces a larger aromatic surface area compared to single phenyl rings in the other compounds. N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide () features electron-withdrawing (Cl) and polar (OH) groups, which could increase solubility in polar solvents but reduce membrane permeability due to higher polarity . N-(2-butoxyphenyl)cyclohexanecarboxamide () contains a lipophilic butoxy chain, likely enhancing logP (lipophilicity) and bioavailability compared to hydroxylated analogs .

Molecular Weight :

Solubility and Lipophilicity:

- Chloro-Hydroxyl Derivative (): The hydroxyl group confers hydrogen-bonding capacity, improving aqueous solubility. However, the chloro substituent may counteract this by increasing molecular rigidity and reducing solubility in nonpolar environments .

- Biphenylyl Derivative : The biphenyl system likely results in moderate lipophilicity, balancing solubility and membrane permeability.

Pharmacological Potential:

- The chloro-hydroxyl compound () may exhibit activity in polar environments (e.g., targeting extracellular enzymes), whereas the butoxy derivative () could be more effective in intracellular targets due to improved membrane penetration .

- The biphenylyl analog’s extended aromatic system may make it suitable for targeting receptors with large hydrophobic binding sites, such as kinase enzymes or nuclear hormone receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.